molecular formula C15H20N2O2S B5469190 ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate

ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate

Cat. No.: B5469190
M. Wt: 292.4 g/mol
InChI Key: QXSLPMRJSVMQQT-QBFSEMIESA-N
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Description

Ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate is an organic compound with a complex structure that includes an amino group, a phenyl group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with a substituted benzaldehyde in the presence of a base to form an intermediate, which is then reacted with a thioamide to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thioamide group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

Ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-3-amino-2-[(2-phenylpropanethioyl)amino]but-2-enoate can be compared with other similar compounds, such as:

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
  • Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
  • Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

ethyl (Z)-3-amino-2-(2-phenylpropanethioylamino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-4-19-15(18)13(11(3)16)17-14(20)10(2)12-8-6-5-7-9-12/h5-10H,4,16H2,1-3H3,(H,17,20)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSLPMRJSVMQQT-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)N)NC(=S)C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/N)/NC(=S)C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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